molecular formula C12H13N3 B073847 Gapicomine CAS No. 1539-39-5

Gapicomine

Numéro de catalogue: B073847
Numéro CAS: 1539-39-5
Poids moléculaire: 199.25 g/mol
Clé InChI: AUQQZPGNRKTPSQ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Gapicomine is a chemical compound known for its role as a coronary vasodilator. It was discovered in 1970 by Polish chemist Stanisław Biniecki and was primarily used in the treatment of coronary heart disease. The compound has since been withdrawn from the market in the countries where it was used .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Gapicomine involves several key steps:

Industrial Production Methods: While specific industrial production methods are not widely documented, the synthetic route described above can be scaled up for industrial applications, involving standard chemical engineering practices to ensure efficiency and yield.

Analyse Des Réactions Chimiques

Types of Reactions: Gapicomine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form different derivatives.

    Reduction: The compound can be reduced to form secondary amines.

    Substitution: this compound can participate in substitution reactions, particularly involving its pyridine rings.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium tetrahydroborate and catalytic hydrogenation are typical reducing agents.

    Substitution: Halogenating agents and nucleophiles are often used in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine derivatives, while reduction can produce secondary amines .

Applications De Recherche Scientifique

Gapicomine has been explored for various scientific research applications:

Mécanisme D'action

Gapicomine exerts its effects primarily through its action as a coronary vasodilator. It works by relaxing the smooth muscles of the coronary arteries, thereby increasing blood flow to the heart muscle. The molecular targets and pathways involved include the modulation of calcium ion channels and the inhibition of vasoconstrictive agents .

Comparaison Avec Des Composés Similaires

    Nifedipine: Another coronary vasodilator used to treat hypertension and angina.

    Amlodipine: A calcium channel blocker with similar vasodilatory effects.

    Verapamil: Used for its effects on the cardiovascular system, particularly in treating arrhythmias.

Uniqueness: Gapicomine is unique in its specific chemical structure, which includes two pyridine rings connected by a methylene bridge. This structure contributes to its distinct pharmacological profile and differentiates it from other vasodilators .

Activité Biologique

Gapicomine is a compound that has garnered interest in the field of pharmacology due to its potential biological activities. This article synthesizes research findings, case studies, and relevant data regarding the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and therapeutic applications.

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Interaction with Receptors : this compound may interact with specific receptors in the body, influencing cellular signaling pathways. This interaction can lead to various physiological responses.
  • Inhibition of Enzymatic Activity : Similar compounds have shown the ability to inhibit enzymes involved in inflammatory processes, suggesting that this compound may exhibit anti-inflammatory properties.
  • Modulation of Gene Expression : There is evidence that certain compounds can alter gene expression profiles, which may contribute to their therapeutic effects.

Pharmacological Effects

Research indicates that this compound may possess several pharmacological properties:

  • Anti-inflammatory Activity : Compounds structurally related to this compound have demonstrated significant anti-inflammatory effects in animal models. For instance, studies have shown that these compounds can reduce markers of inflammation such as cytokines and prostaglandins.
  • Antioxidant Properties : Some research suggests that this compound may exhibit antioxidant activity, helping to mitigate oxidative stress in cells.
  • Antimicrobial Effects : Preliminary studies indicate potential antimicrobial properties, making it a candidate for further exploration in treating infections.

Table 1: Summary of Biological Activities Related to this compound

Activity TypeObserved EffectsReferences
Anti-inflammatoryReduction in inflammatory markers ,
AntioxidantScavenging of free radicals ,
AntimicrobialInhibition of bacterial growth ,

Case Studies

  • Anti-inflammatory Study :
    • A study conducted on rats demonstrated that administration of a compound similar to this compound resulted in a significant decrease in paw edema induced by carrageenan. The reduction was attributed to the inhibition of pro-inflammatory cytokines (e.g., TNF-alpha and IL-6) .
  • Antioxidant Activity Assessment :
    • In vitro assays showed that this compound exhibited a dose-dependent increase in the scavenging activity against DPPH radicals. This suggests potential use as an antioxidant agent .
  • Antimicrobial Testing :
    • A preliminary screening against common bacterial strains (e.g., E. coli and S. aureus) revealed that this compound displayed moderate antibacterial activity, indicating its potential as an antimicrobial agent .

Research Findings

Recent investigations into the biological activity of this compound have highlighted the need for further research to elucidate its full pharmacological profile:

  • In Vivo Studies : More comprehensive animal studies are required to confirm the efficacy and safety of this compound in various therapeutic contexts.
  • Mechanistic Studies : Understanding the precise molecular mechanisms through which this compound exerts its effects will be critical for developing targeted therapies.
  • Clinical Trials : Future clinical trials will be essential to evaluate the therapeutic potential of this compound in humans.

Propriétés

IUPAC Name

1-pyridin-4-yl-N-(pyridin-4-ylmethyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3/c1-5-13-6-2-11(1)9-15-10-12-3-7-14-8-4-12/h1-8,15H,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUQQZPGNRKTPSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1CNCC2=CC=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

22164-96-1 (citrate[1:1])
Record name Gapicomine [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001539395
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID10165477
Record name Gapicomine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10165477
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1539-39-5
Record name N-(4-Pyridinylmethyl)-4-pyridinemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1539-39-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Gapicomine [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001539395
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Gapicomine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10165477
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name GAPICOMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WWW0P95393
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

In this Example, reductive amination of 4-pyridine-carboxaldehyde (2) with 4-(aminomethyl)pyridine (1) was carried out using a one-pot two-step protocol to produce bis((pyridin-4-yl)methyl)amine (4). Time-resolved mass spectra of the aldehyde-amine condensation step and the imine reduction step are shown in FIG. 16. Ions were identified according to their m/z values and confirmed by tandem mass experiment. Reactant 1 was first injected into the methanol reaction solvent. Ions of protonated 1 at m/z 109 were detected at 0.4 min later, on the heels of which the protonated dimer at m/z 217 appeared and reached its steady state within 4.8 s. (FIG. 16 panels A-B) After reactant 2 was injected into the reaction solution and the protonated methanol adduct ions of the monomer and dimer of 2 at m/z 140 and 279 showed up. The ions of the intermediate (pyridin-4-yl)-N-((pyridin-4-yl)methylene)methanamine (3) at m/z 198 and 230 formed quickly and the intensity increased sharply (FIG. 16 panel C). The intensity of ions of 1 decreased but the ions did not disappear, which corresponded to the fact that this is an equilibrium reaction (FIG. 16 panel D). About 50 min later, sodium borohydride solution was injected into the system. The sodiated adduct ions of product 4 at m/z 222 started to appear, while the intermediate ions of 3 decreased a lot (FIG. 16 panel E). Ten minutes later, the peak of the product 4 was reaching its highest intensity (FIG. 16 panel F). The selected ion chronogram shows dynamic changing of ions corresponding to the precursor 1, intermediate 3 and product 4 (FIG. 17). The kinetic process of reductive amination can be clearly seen. The first condensation step of this reaction happened very fast; once 2 was added to the solution of 1, it took less than 1 min for the reaction to reach equilibrium. The intermediate 3 was generated simultaneously with the decrease of 1. The second reduction step was not as fast as the first step. With the reduction of intermediate 3, the first step was driven to the right. Thus ions of 1 were depleted. Altogether, it took around 10 min for the product 4 to reach its highest intensity. The total monitoring time was 90 min without any clogging in the fused-silica capillary using high concentrations of reaction solution that are representative of those of industrial interest.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Gapicomine
Reactant of Route 2
Reactant of Route 2
Gapicomine
Reactant of Route 3
Reactant of Route 3
Gapicomine
Reactant of Route 4
Reactant of Route 4
Gapicomine
Reactant of Route 5
Reactant of Route 5
Gapicomine
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
Gapicomine

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.